molecular formula C4H9NO3S B1680204 S-Methyl-L-cysteine sulfoxide CAS No. 6853-87-8

S-Methyl-L-cysteine sulfoxide

Cat. No. B1680204
CAS RN: 6853-87-8
M. Wt: 151.19 g/mol
InChI Key: ZZLHPCSGGOGHFW-OLLQQOEVSA-N
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Description

S-Methyl-L-Cysteine-S-oxide is an analog of alliin found in some cruciferous vegetables including cabbage, turnip, cauliflower, and kale . This odorless amino acid is converted through alliinase activity into a volatile thiosulfinate . It is also found in greater concentrations in Brassica vegetables .


Synthesis Analysis

The synthesis of S-Methyl-L-cysteine sulfoxide (SMCSO) involves the direct methylation of cysteine to form S-methyl-L-cysteine followed by sulfur oxygenation . Some workers have suggested that S-methyl-L-cysteine is produced by the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine .


Molecular Structure Analysis

The molecular formula of S-Methyl-L-cysteine sulfoxide is CHNOS. Its average mass is 199.292 Da and its monoisotopic mass is 199.033676 Da .


Chemical Reactions Analysis

Cleaving the β–C–S bond of S-Methyl-L-cysteine produces methanethiol, a relatively reactive compound capable of dimerization and thiol-disulphide disruptive activity if the surrounding conditions are favorable .

Scientific Research Applications

Chemistry and Potential Therapeutic Agents

S-Methyl-L-cysteine sulfoxide is a non-protein sulfur amino acid found in the Allium family, which includes onions and garlic. These compounds are precursors to various sulfur-containing molecules that contribute to the flavor and potential therapeutic properties of these plants. Research has highlighted the role of S-alk(en)yl cysteine sulfoxides in inducing phase II detoxification enzymes like glutathione-S-transferases and quinone reductase in mammalian tissues. These enzymes are involved in detoxifying harmful substances, suggesting a protective role against certain diseases, including cancer. Additionally, compounds derived from S-Methyl-L-cysteine sulfoxide in Allium species have been studied for their potential in cardiovascular protection, underscoring the broad spectrum of biochemical and pharmacological mechanisms these compounds may influence (Rose et al., 2005).

Role in Flavor and Aroma of Vegetables

The thermal degradation of S-Methyl-L-cysteine sulfoxide is significant in contributing to the aroma of processed Brassica and Allium vegetables. When heated, S-Methyl-L-cysteine sulfoxide breaks down into volatile compounds like dimethyl disulfide, which are key contributors to the characteristic flavors of these vegetables. This process underscores the importance of S-Methyl-L-cysteine sulfoxide in food science and its contribution to culinary applications (Kubec et al., 1998).

Antioxidant Properties in Proteins

Methionine residues, closely related to S-Methyl-L-cysteine sulfoxide, play an essential role as antioxidants in proteins. They can be oxidized to methionine sulfoxide with little impact on protein function. This oxidation and subsequent reduction process, involving methionine sulfoxide reductases, is thought to be a protective mechanism against oxidative stress. This highlights the potential antioxidant role of sulfur-containing compounds derived from S-Methyl-L-cysteine sulfoxide in maintaining protein integrity and function (Levine et al., 1996).

Antimicrobial Activity in Vegetables

S-Methyl-L-cysteine sulfoxide in cabbage and other Brassica vegetables has been associated with antimicrobial properties. Its hydrolysis product, methyl methanethiolsulfinate, has shown inhibitory effects against specific bacteria, suggesting a role in the plant's defense mechanisms. This bioactivity points to the potential application of S-Methyl-L-cysteine sulfoxide derivatives in developing natural antimicrobial agents (Kyung & Fleming, 1994).

Safety And Hazards

The safety data sheet for S-Methyl-L-cysteine sulfoxide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Given the abundance and wide distribution of S-Methyl-L-cysteine sulfoxide, it is surprising that it has not been the subject of greater scrutiny as a chemoprotective agent and significant contributor to the purported health benefits of various plant foods . More research into the health benefits of SMCSO, especially for cardiometabolic and inflammatory-based pathology, is warranted .

properties

IUPAC Name

(2R)-2-amino-3-methylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHPCSGGOGHFW-BUKSALPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306969
Record name S-Methyl-L-cysteine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl-L-cysteine sulfoxide

CAS RN

6853-87-8
Record name S-Methyl-L-cysteine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6853-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl-L-cysteine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ALLIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8W7K73RV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
W Komatsu, Y Miura, K Yagasaki - Lipids, 1998 - Springer
… Furthermore, S-methyl-L-cysteine sulfoxide, a component of cabbage, could mimic the effect … cholesterol catabolism and that Smethyl-L-cysteine sulfoxide in cabbage is one of the …
Number of citations: 98 link.springer.com
K Friedrich, NS Wermter, L Andernach, K Witzel… - Food Chemistry, 2022 - Elsevier
Besides glucosinolates, Brassica vegetables accumulate sulfur-containing (+)-S-methyl-l-cysteine sulfoxide (SMCSO, methiin), mainly known from Allium vegetables. Such (+)-S-alk(en)…
Number of citations: 11 www.sciencedirect.com
CJ Morris, JF Thompson - Journal of the American Chemical …, 1956 - ACS Publications
… This compound has been shown to be ( + )S-methyl-L-cysteine sulfoxide by comparison with synthetic material. Ithas been shown that this compound did not arise as an artifact during …
Number of citations: 146 pubs.acs.org
KYUH KYUNG, DC HAN… - Journal of food …, 1997 - Wiley Online Library
… S-Methyl-L-cysteine sulfoxide (SMCSO), autoclaved either together with or separately from nutrient broth, also inhibited the growth of S. aureus, but inhibition was greater when SMCSO …
Number of citations: 60 ift.onlinelibrary.wiley.com
J Nomura, Y Nishizuka, O Hayaishi - Journal of biological chemistry, 1963 - Elsevier
… The reaction mixture contained 2 pmoles of S-methylL-cysteine or S-methyl-L-cysteine sulfoxide, 100 pmoles of TrisHCl buffer, pH 8.8, 0.16 pmole of DPNH, 18 pg of crystalline heart …
Number of citations: 58 www.sciencedirect.com
F Ostermayer, DS Tarbell - Journal of the American Chemical …, 1960 - ACS Publications
… A quantitative study of thehydrolysis of S-methyl-L-cysteine sulfoxide by boiling 1 … have carried out a quantitative study of the hydrolysis of S-methyl-L-cysteine sulfoxide (I) in boiling 1 …
Number of citations: 64 pubs.acs.org
T Mae, K Ohira, A Fujiwara - Plant and cell physiology, 1971 - academic.oup.com
… (+) S-methyl-L-cysteine sulfoxide (MCS) was scarcely found in seeds of Chinese cabbage, … Various tests for this compound suggested that it might be (+)S-methylL-cysteine sulfoxide, …
Number of citations: 39 academic.oup.com
JF Carson, FF WONG - The Journal of Organic Chemistry, 1961 - ACS Publications
… This was shown to be 2,4-dinitrophenyl( + )S-methyl-L-cysteine sulfoxide by specific rotation and by infrared, either of which distinguishes the compound from its diastereomer. [«]“ —…
Number of citations: 55 pubs.acs.org
KYUH KYUNG, HP FLEMING - Journal of Food Science, 1994 - Wiley Online Library
… ABSTRACT S-Methyl-L-cysteine sulfoxide (SMCSO) was present in several cultivars of cabbage (Brussicn oleracea) at 690-1,120 ppm. SMCSO was not inhibitory to Leuconostoc …
Number of citations: 65 ift.onlinelibrary.wiley.com
CR Hill, A Haoci Liu, L McCahon, L Zhong… - Critical Reviews in …, 2023 - Taylor & Francis
… : S-methyl cysteine sulfoxide; S-methyl-L-cysteine sulfoxide; methylcysteine; methyl cysteine; … The identification of (+) S-methyl-l-cysteine sulfoxide in plants. Journal of the American …
Number of citations: 4 www.tandfonline.com

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